Ethyl (1-aminocyclohexyl)acetate
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Overview
Description
Ethyl (1-aminocyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-aminocyclohexyl)acetate typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base, followed by reduction and amination steps. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-aminocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl (1-aminocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (1-aminocyclohexyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- Ethyl (1-cyclohexyl-3-pyrrolidinyl) (diphenyl)acetate
- Ethyl (2-chlorophenyl) (phenoxy)acetate
- Ethyl 1-aminocyclopropanecarboxylate
Comparison: Ethyl (1-aminocyclohexyl)acetate is unique due to its specific structural features, such as the presence of both an amino group and an ester functional group on a cyclohexane ring
Properties
IUPAC Name |
ethyl 2-(1-aminocyclohexyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9(12)8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOAERDQHDFUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400791 |
Source
|
Record name | ethyl (1-aminocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696645-77-9 |
Source
|
Record name | ethyl (1-aminocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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